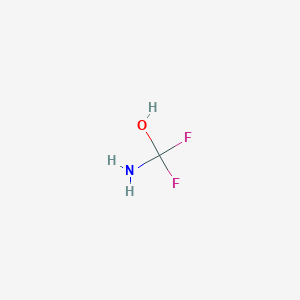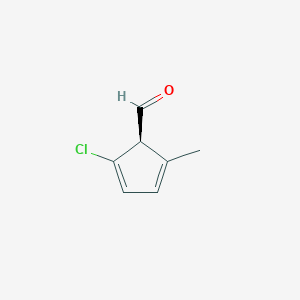![molecular formula C19H25FN2 B14232143 N'-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine CAS No. 627521-30-6](/img/structure/B14232143.png)
N'-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine is an organic compound with a complex structure that includes both fluorophenyl and phenylpropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method involves the reaction of 2-fluorophenylacetic acid with ethylenediamine under controlled conditions to form the intermediate product. This intermediate is then reacted with 3-phenylpropylamine to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
N’-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N’-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluorophenylacetic acid: A precursor in the synthesis of N’-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine.
3-Phenylpropylamine: Another precursor used in the synthesis of the compound.
N-ethyl-N’-[2-(ethylamino)ethyl]ethane-1,2-diamine: A structurally similar compound with different functional groups.
Uniqueness
N’-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine is unique due to its specific combination of fluorophenyl and phenylpropyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are desired .
Eigenschaften
CAS-Nummer |
627521-30-6 |
|---|---|
Molekularformel |
C19H25FN2 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
N'-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C19H25FN2/c20-19-11-5-4-10-18(19)12-14-22-16-15-21-13-6-9-17-7-2-1-3-8-17/h1-5,7-8,10-11,21-22H,6,9,12-16H2 |
InChI-Schlüssel |
JJPIZWPWZWWMIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCNCCNCCC2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-2-ethyl-3-methoxybenzamide](/img/structure/B14232071.png)

![4-[1-(4-phenylbutyl)-3,6-dihydro-2H-pyridin-4-yl]phenol](/img/structure/B14232085.png)

![N-[(2S)-1-Hydroxypropan-2-yl]-2-methylhexadec-2-enamide](/img/structure/B14232102.png)

![1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene](/img/structure/B14232120.png)

![4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine](/img/structure/B14232135.png)
![Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane](/img/structure/B14232136.png)

